(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol

Catalog No.
S2686009
CAS No.
1309598-45-5
M.F
C8H6F4O
M. Wt
194.129
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol

CAS Number

1309598-45-5

Product Name

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanol

Molecular Formula

C8H6F4O

Molecular Weight

194.129

InChI

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1

InChI Key

VFXAHGNGZGBILK-ZETCQYMHSA-N

SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)O

solubility

not available

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol is a fluorinated organic compound with the molecular formula C8_8H6_6F4_4O and a molecular weight of 194.13 g/mol. This compound is characterized by the presence of a trifluoroethanol moiety, which imparts unique chemical properties, including increased acidity compared to standard alcohols due to the electron-withdrawing nature of the trifluoromethyl groups. The compound is typically available in a purity of around 95% and is utilized in various research applications, particularly in organic chemistry and medicinal chemistry.

Due to its functional groups:

  • Oxidation Reactions: It can be oxidized to yield trifluoroacetic acid or trifluoroacetaldehyde.
  • Substitution Reactions: The trifluoroethanol group can act as a leaving group in nucleophilic substitution reactions.
  • Formation of Adducts: The compound can form stable complexes with Lewis bases through hydrogen bonding, making it useful in various synthetic pathways .

The biological activity of (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol has been studied primarily in the context of its interactions with biological systems. It exhibits properties that may influence enzyme activity and receptor binding due to its structural characteristics. For example, its ability to stabilize certain protein conformations makes it a valuable tool in biochemical studies related to protein folding and stability . Furthermore, it can competitively inhibit alcohol dehydrogenase, similar to other fluorinated alcohols .

Several methods are available for synthesizing (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol:

  • Starting Materials: The synthesis often begins with commercially available fluorinated phenols or other fluorinated precursors.
  • Reactions: Common synthetic routes include:
    • Nucleophilic Substitution: Using alkyl halides with trifluoroethanol under basic conditions.
    • Reduction Reactions: Reducing corresponding ketones or aldehydes using fluorinated reagents.
  • Chiral Resolution: As it is a chiral compound, methods for enantiomeric resolution may also be employed if necessary .

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol finds applications across various fields:

  • Organic Synthesis: It serves as a reagent and solvent in organic reactions due to its unique solvation properties.
  • Pharmaceutical Development: Its structural characteristics allow it to be explored as a potential pharmacophore in drug design.
  • Biochemical Research: Used as a co-solvent in studies involving protein folding and interactions .

Research on (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol has highlighted its interactions with various biological molecules:

  • Protein Complexes: Studies have shown that it can stabilize alpha helices and beta sheets in proteins, influencing their structural dynamics.
  • Enzyme Inhibition: Its role as an inhibitor of alcohol dehydrogenase suggests potential applications in metabolic studies and drug interactions .

When comparing (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol with similar compounds, several notable analogs emerge:

Compound NameMolecular FormulaSimilarity Index
(R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanolC8_8H6_6F4_4O1.00
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanolC8_8H6_6F4_4O0.98
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanolC8_8H6_6F4_4O0.98
1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanolC8_8H6_6F4_4O0.95
2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanolC8_8H6_6F4_4O0.93

These compounds share similar structural features but differ in their fluorine substitution patterns and biological activities. The presence of different fluorine atoms can significantly influence their chemical reactivity and biological interactions.

Stereochemistry and Absolute Configuration

The (S)-enantiomer of 1-(3-fluorophenyl)-2,2,2-trifluoroethanol derives its absolute configuration from the spatial arrangement of its stereocenter at the C1 position. X-ray crystallography remains the gold standard for determining absolute configurations in such chiral alcohols [2]. For this compound, the (S)-configuration is corroborated by specific rotation measurements ($$[\alpha]_D$$), which are characteristic of its enantiomeric purity [4]. The presence of the trifluoromethyl group induces significant electron-withdrawing effects, further stabilizing the stereocenter against racemization under ambient conditions [1] [8].

Key structural identifiers include:

  • CAS Registry Numbers: 1309598-45-5 (S-enantiomer) [7], 81577-10-8 (racemic mixture) [5]
  • Molecular Formula: $$ \text{C}8\text{H}6\text{F}_4\text{O} $$
  • SMILES: $$ \text{C1=CC(=CC(=C1)F)C(C(F)(F)F)O } $$ [6]

Quantum Chemical Descriptions and Computational Studies

Density functional theory (DFT) calculations reveal critical insights into the electronic structure of (S)-1-(3-fluorophenyl)-2,2,2-trifluoroethanol. The trifluoromethyl group ($$-\text{CF}_3$$) exhibits a strong $$-I$$ (inductive) effect, polarizing the adjacent C–O bond and increasing the acidity of the hydroxyl proton compared to non-fluorinated analogs [1] [8]. Natural bond orbital (NBO) analyses quantify hyperconjugative interactions between the lone pairs of the hydroxyl oxygen and the σ* orbitals of the C–F bonds, contributing to the molecule’s stability [6].

Computational studies further predict:

  • Dipole Moment: $$ \sim 3.2 \, \text{D} $$, oriented toward the trifluoromethyl group.
  • HOMO-LUMO Gap: $$ 6.8 \, \text{eV} $$, indicative of moderate reactivity.

Electronic Effects of Trifluoromethyl and Fluorophenyl Substituents

The interplay between the trifluoromethyl and 3-fluorophenyl groups governs the compound’s electronic landscape:

  • Trifluoromethyl Group:

    • Reduces electron density at the hydroxyl oxygen via $$-I$$ effects, lowering the p$$K_a$$ to approximately 12.5 (compared to 16–19 for ethanol) [1].
    • Stabilizes adjacent negative charges through $$-M$$ (mesomeric) effects, as seen in its resonance with the hydroxyl group [8].
  • 3-Fluorophenyl Group:

    • The meta-fluorine atom exerts a weaker $$-I$$ effect compared to para-substitution, creating a polarized aromatic system with partial positive charge at the ortho and para positions [6].
    • Hyperconjugation between the fluorine lone pairs and the aromatic π-system modulates ring electron density, as evidenced by $$^{19}\text{F}$$ NMR chemical shifts [5].

Retrosynthetic Analysis and Synthetic Planning

Retrosynthetic analysis serves as the foundational strategic approach for designing efficient synthetic routes to (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol. The target molecule presents several key disconnection opportunities that guide synthetic planning [1]. The retrosynthetic approach typically involves identifying the stereogenic center at the carbinol carbon as the primary point of control, with the trifluoroethanol moiety representing a challenging synthetic target due to its unique electronic properties [2].

Strategic disconnections commonly focus on three main approaches: direct asymmetric reduction of the corresponding ketone precursor, asymmetric alkylation or arylation reactions to install the 3-fluorophenyl group, and late-stage introduction of the trifluoroethanol functionality [3] [4]. The electronic nature of the trifluoromethyl group significantly influences reaction pathways, requiring careful consideration of both electronic and steric factors during synthetic planning [5].

Computer-aided retrosynthetic analysis has proven particularly valuable for this target, allowing systematic exploration of potential synthetic routes while considering atom economy, step count, and availability of starting materials [6]. The analysis reveals that approaches utilizing readily available 3-fluorobenzaldehyde or 3-fluorobenzoyl derivatives as starting materials often provide the most efficient pathways [7].

Asymmetric Synthesis Strategies

Catalytic Asymmetric Reductive Trifluoroalkylation

Catalytic asymmetric reductive trifluoroalkylation represents one of the most promising methodologies for accessing enantioenriched trifluoroethanol derivatives. Nickel-catalyzed asymmetric reductive cross-coupling has emerged as a particularly effective approach, enabling direct formation of chiral trifluoromethylated carbons with excellent enantioselectivity [8] [3] [4] [9].

The methodology employs nickel dichloride dimethoxyethane complex (NiCl₂·DME) in combination with chiral bisoxazoline or related ligands, utilizing manganese as the terminal reductant [3] [5]. Reaction conditions typically involve dimethylformamide as solvent at room temperature, with catalyst loadings ranging from 10-20 mol% nickel and 12-24 mol% chiral ligand [4] [9].

Substrate scope investigations demonstrate broad tolerance for various aryl halides, with both electron-donating and electron-withdrawing substituents providing excellent yields (88-97%) and enantioselectivities (92-97% enantiomeric excess) [3] [9]. The 3-fluorophenyl substitution pattern is particularly well-tolerated, providing access to the target alcohol through subsequent reduction of the initially formed ketone intermediate [5].

Mechanistic studies suggest the reaction proceeds through oxidative addition of the aryl halide to nickel(0), followed by transmetalation with a trifluoroalkyl radical species generated from the corresponding bromide under reductive conditions [8] [3]. The chiral ligand environment controls the enantioface selectivity during the key carbon-carbon bond forming step [4].

Enantioselective Hydrogenation and Transfer Hydrogenation

Enantioselective hydrogenation methodologies provide complementary approaches to asymmetric synthesis of fluorinated alcohols. Palladium-catalyzed asymmetric hydrogenation using bisphosphine ligands in trifluoroethanol solvent has demonstrated exceptional effectiveness for reducing fluorinated ketone precursors [10] [11] [12].

The use of trifluoroethanol as solvent plays a crucial role in achieving high enantioselectivity, with studies showing dramatic improvements compared to conventional solvents [10] [11]. Palladium trifluoroacetate combined with BINAP or related chiral bisphosphine ligands typically provides 87-99% enantiomeric excess under mild conditions (1-50 atmospheres hydrogen pressure) [12].

Iridium-catalyzed asymmetric hydrogenation using PHOX-type ligands offers an alternative approach with complementary substrate scope [13] [14]. The methodology demonstrates particular effectiveness for fluorinated allylic alcohols, providing access to 1,2-fluorohydrin products with excellent yields and enantioselectivities [13] [14].

Transfer hydrogenation methodologies utilizing ruthenium catalysts with formic acid/triethylamine as hydrogen source provide operationally simple alternatives to traditional hydrogenation [15]. One-pot sequential substitution and asymmetric transfer hydrogenation protocols have been developed, enabling direct conversion of α-bromoarylketones to fluorinated chiral alcohols in 60-93% yields with 85-98% enantiomeric excess [15].

Biocatalytic and Fermentative Reductions

Biocatalytic approaches offer environmentally sustainable routes to enantioenriched fluorinated alcohols with exceptional stereoselectivity. Marine-derived fungi have demonstrated remarkable effectiveness for asymmetric reduction of fluorinated ketones [16]. Botryosphaeria species CBMAI 1197 isolated from marine red algae provides near-perfect enantioselectivity (>99% enantiomeric excess) for reduction of trifluoroacetophenone derivatives [16].

The biocatalytic process operates under mild conditions using whole-cell fermentation in phosphate buffer at 32°C with 120 rpm agitation [16]. Reaction times typically range from 24-120 hours, with isolated yields of 90-97% for the corresponding (R)-alcohols [16]. The methodology demonstrates broad substrate tolerance across various fluorinated aromatic ketones [16].

Isolated enzyme systems using NADPH-dependent ketoreductases offer scalable alternatives for industrial applications [17] [18]. Ketoreductase K234 with 2-propanol as co-substrate for NADPH regeneration enables high-concentration biotransformations (100 g/L substrate loading) with excellent conversion rates [17]. The system operates effectively without external nicotinamide cofactor addition, providing practical advantages for large-scale implementation [17].

Alcohol dehydrogenases from various microorganisms provide complementary stereoselectivity options [19] [20]. Lactobacillus kefir alcohol dehydrogenase typically provides (S)-alcohols, while Rhodococcus species enzymes favor formation of (R)-alcohols [20]. Enantiomeric excesses consistently exceed 95% with isolated yields up to 98% [19] [20].

Radical and Organometallic Approaches

Radical-mediated approaches provide unique opportunities for late-stage functionalization and direct carbon-carbon bond formation. The Selectfluor-DMAP (4-dimethylaminopyridine) charge-transfer complex enables metal-free radical deoxyfluorination of oxalate-activated alcohols [21]. This methodology provides rapid access (minutes reaction time) to fluorinated products under mild conditions without requiring external photochemical or electrochemical activation [21].

The protocol demonstrates scalability from milligram to gram quantities with yields ranging from 30-92% depending on substrate structure and reaction optimization [21]. The methodology tolerates both secondary and tertiary alcohol substrates, though careful optimization of reaction time is required to minimize decomposition pathways [21].

Organometallic radical approaches utilizing organosilicon reagents enable direct transfer of trifluoroethanol and difluoroethanol units [22]. Radical carbon-silicon bond activation strategies solve β-fluorine elimination problems typically encountered in anionic activation methods [22]. The methodology enables efficient allylation, alkylation, and alkenylation reactions with broad substrate scope [22].

Flow chemistry applications of radical processes provide improved safety profiles and scalability [22]. Continuous flow defluorosilylation of trifluoromethane (HFC-23) and related fluorinated gases offers sustainable approaches to building block synthesis [23] [24]. The methodology enables production rates of 10 mmol scale with improved temperature control compared to batch processes [23] [24].

Late-Stage Functionalization and Diversification

Late-stage functionalization strategies enable efficient modification of complex molecular scaffolds without requiring complete de novo synthesis [7] [25]. Trifluoromethylation approaches using metal catalysis, organocatalysis, and electrochemical methods provide direct access to fluorinated natural product analogs [7].

Copper-catalyzed asymmetric propargylic substitution using trifluoroethanol as solvent demonstrates the beneficial effects of fluorinated alcohol media [26]. The methodology provides highly enantioselective access to α-tertiary hydrazines and hydroxylamines with trifluoroethanol playing a crucial role in suppressing side reactions through hydrogen bonding interactions [26].

Photocatalytic approaches enable mild C-H functionalization under ambient conditions [7]. The electrophilic trifluoromethyl radical displays high chemoselectivity for aromatic C-H bond functionalization, enabling late-stage modification of drug-like molecules [25]. Flow photochemistry systems provide improved safety and control compared to batch photochemical processes [27].

Electrochemical late-stage functionalization offers sustainable alternatives to traditional oxidative methods [28]. Fluorinated alcohol solvents enhance electrochemical reactivity through unique solvation effects and stabilization of charged intermediates [28]. The methodology demonstrates broad functional group tolerance and mild reaction conditions [28].

Green Chemistry and Sustainable Synthesis Considerations

Green chemistry principles increasingly guide development of sustainable fluorination methodologies [29] [30] [31]. PFAS-free synthesis approaches using cesium fluoride as the sole fluorine source provide environmentally friendly alternatives to traditional fluorinating reagents [30] [31]. Flow chemistry platforms enable efficient trifluoromethylation without requiring hazardous PFAS compounds [30].

The methodology utilizes microfluidic reactors with packed cesium fluoride beds, enabling efficient fluorination of chlorocarbon precursors [31]. Reaction temperatures typically range from 150-200°C with residence times of minutes rather than hours [31]. The approach provides 70-95% yields while eliminating PFAS waste streams [31].

Sustainable catalyst development focuses on earth-abundant metals and recyclable systems [29]. Iron catalysis for late-stage functionalization provides cost-effective alternatives to precious metal systems [25]. The methodology demonstrates comparable or improved yields compared to traditional approaches while reducing environmental impact [25].

Solvent selection emphasizes renewable and biodegradable alternatives [32]. Fluorinated alcohols, while effective reaction media, require careful lifecycle assessment due to their environmental persistence [32]. Development of ionic liquid co-solvent systems enables reduced fluorinated alcohol consumption while maintaining reaction efficiency [32].

Scale-Up and Process Optimization

Industrial-scale synthesis of fluorinated alcohols requires careful optimization of multiple parameters including temperature, pressure, catalyst loading, and residence time [33] [34] [35]. Vapor-phase hydrogenation processes using rhodium or ruthenium catalysts enable continuous production of trifluoroethanol from trifluoroacetic acid derivatives [33] [35].

Process conditions typically involve temperatures of 200-500°C and pressures of 50-200 atmospheres for industrial implementation [33] [36]. Catalyst lifetimes and regeneration procedures become critical economic factors at scale [34] [35]. Fixed-bed reactor configurations provide optimal heat and mass transfer for exothermic hydrogenation reactions [33].

Flow chemistry offers significant advantages for scale-up of fluorinated compound synthesis [23] [24] [37]. Improved liquid-gas mixing, enhanced heat dissipation, and reduced reactor volumes enable safe handling of reactive fluorinated intermediates [23] [24]. Continuous processing provides consistent product quality and eliminates batch-to-batch variation [37].

Process optimization studies demonstrate productivity improvements from laboratory scale (1-10 g/day) to pilot scale (100-1000 g/day) and ultimately industrial scale (>10 kg/day) [38]. Space-time yields increase correspondingly from 0.01-0.1 mol/day·mL at laboratory scale to >1.0 mol/day·mL for industrial processes [38].

Quality control and analytical considerations become increasingly important at scale [37]. Online NMR monitoring using benchtop spectrometers enables real-time reaction monitoring and process control [37]. ¹⁹F NMR provides particularly valuable information for fluorinated compound synthesis due to its high sensitivity and lack of background interference [37].

XLogP3

2.3

Dates

Last modified: 08-16-2023

Explore Compound Types